molecular formula C13H23BrO2 B12573994 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- CAS No. 349543-87-9

2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-

Cat. No.: B12573994
CAS No.: 349543-87-9
M. Wt: 291.22 g/mol
InChI Key: USVGYTJVLHQRKB-UHFFFAOYSA-N
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Description

2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- is a chemical compound with the molecular formula C13H23BrO2 . This compound belongs to the class of heterocyclic compounds known as pyrans, which are characterized by a six-membered ring containing one oxygen atom. The presence of a bromine atom and an ethenylhexyl group attached to the pyran ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

The synthesis of 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with bromoethanol under suitable reaction conditions . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as cross-coupling with organometallic reagents, to form more complex molecules.

Scientific Research Applications

2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- involves its interaction with specific molecular targets and pathways. The bromine atom and the ethenylhexyl group play crucial roles in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of new products with desired properties .

Comparison with Similar Compounds

2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- can be compared with other similar compounds, such as:

Properties

CAS No.

349543-87-9

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

3-bromo-2-oct-1-en-3-yloxyoxane

InChI

InChI=1S/C13H23BrO2/c1-3-5-6-8-11(4-2)16-13-12(14)9-7-10-15-13/h4,11-13H,2-3,5-10H2,1H3

InChI Key

USVGYTJVLHQRKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)OC1C(CCCO1)Br

Origin of Product

United States

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